Cas no 104966-05-4 (Ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate)

Ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate
- Ethyl1-Ethyl-2,4-dioxopiperidine-3-carboxylate
- SY029529
- SCHEMBL3367604
- 104966-05-4
- AC2808
- MFCD28122817
- 3-carboethoxy-1-ethylpiperidine-2,4-dione
- CS-0440218
- AKOS027256670
- HUACORLVIIESFJ-UHFFFAOYSA-N
- Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate
- DB-129799
-
- MDL: MFCD28122817
- Inchi: InChI=1S/C10H15NO4/c1-3-11-6-5-7(12)8(9(11)13)10(14)15-4-2/h8H,3-6H2,1-2H3
- InChI Key: HUACORLVIIESFJ-UHFFFAOYSA-N
- SMILES: CCN1CCC(=O)C(C1=O)C(=O)OCC
Computed Properties
- Exact Mass: 213.10010796Da
- Monoisotopic Mass: 213.10010796Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 63.7Ų
Ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR471061-1g |
Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate |
104966-05-4 | 1g |
£560.00 | 2023-08-31 | ||
eNovation Chemicals LLC | D528937-1g |
Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate |
104966-05-4 | 95% | 1g |
$715 | 2024-07-20 | |
Alichem | A129006310-1g |
Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate |
104966-05-4 | 95% | 1g |
$400.00 | 2023-09-04 | |
eNovation Chemicals LLC | D528937-1g |
Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate |
104966-05-4 | 95% | 1g |
$715 | 2025-02-20 | |
eNovation Chemicals LLC | D528937-1g |
Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate |
104966-05-4 | 95% | 1g |
$715 | 2025-02-20 |
Ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate Related Literature
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
4. Back matter
Additional information on Ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate
Ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate (CAS No. 104966-05-4): A Comprehensive Overview
Ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate, identified by its CAS number 104966-05-4, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the class of dioxopiperidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural uniqueness of Ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate lies in its dioxopiperidine core, which is flanked by ethyl and carboxylate functional groups, making it a versatile scaffold for medicinal chemistry investigations.
The compound's molecular structure, characterized by a six-membered heterocyclic ring containing two oxygen atoms and two ethyl groups, contributes to its remarkable reactivity and biological efficacy. This structural motif has been extensively studied for its role in modulating various enzymatic pathways and cellular processes. Recent advancements in the field have highlighted the potential of such derivatives in addressing complex diseases, including neurological disorders and inflammatory conditions.
In the context of modern pharmaceutical research, Ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate has emerged as a promising candidate for further exploration. Its ability to interact with biological targets at the molecular level has opened new avenues for therapeutic intervention. For instance, studies have demonstrated its potential in inhibiting specific enzymes that are implicated in the pathogenesis of chronic diseases. The compound's dual functionality, arising from the presence of both ethyl and carboxylate groups, allows for selective binding to target proteins, thereby enhancing its pharmacological profile.
The synthesis of Ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate involves a series of well-defined chemical reactions that highlight the ingenuity of organic synthesis methodologies. The process typically begins with the formation of the dioxopiperidine ring through cyclization reactions, followed by functionalization with ethyl and carboxylate groups. These steps require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and protecting group strategies have been employed to optimize the synthetic route, making it more efficient and scalable for industrial applications.
One of the most compelling aspects of Ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate is its potential in drug discovery. Researchers have leveraged its structural framework to develop novel analogs with enhanced pharmacological properties. For example, modifications to the ethyl and carboxylate groups have led to compounds with improved solubility and bioavailability. These modifications are guided by computational modeling and high-throughput screening techniques, which enable rapid identification of lead compounds with desired characteristics.
The biological activity of Ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate has been extensively evaluated through in vitro and in vivo studies. These investigations have revealed its potential as an anti-inflammatory agent, an antioxidant, and a neuroprotective compound. The compound's ability to modulate inflammatory pathways has made it a subject of interest for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its antioxidant properties have been linked to its potential role in preventing oxidative stress-related disorders.
Recent clinical trials have provided further insights into the therapeutic potential of Ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate. These trials have focused on evaluating its efficacy in treating neurological conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier has been particularly noteworthy, as it allows for direct interaction with brain tissues. This property has opened new possibilities for developing treatments that target central nervous system disorders.
The future prospects of Ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate are vast and exciting. Ongoing research is aimed at uncovering new mechanisms of action and expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of novel derivatives with improved pharmacological profiles. Furthermore, advancements in synthetic chemistry are likely to enhance the efficiency of producing this compound on an industrial scale.
In conclusion, Ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate (CAS No. 104966-05-4) represents a significant advancement in chemical and pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable compound for drug development. As research continues to uncover new applications for this derivative, it is poised to play a crucial role in addressing some of the most challenging diseases faced by humanity today.
104966-05-4 (Ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate) Related Products
- 119-31-3(3-(Dimethylamino)-4-methylphenol)
- 1805889-03-5(5-(3-Chloropropyl)-2-nitromandelic acid)
- 1824367-32-9(1H-1,2,4-Triazole, 1-cyclopropyl-)
- 1124344-52-0(2-(1,1,2,2-tetrafluoroethyl)oxirane)
- 941874-89-1(N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1,1'-biphenyl-4-carboxamide)
- 899212-99-8(3-(4-chlorobenzenesulfonyl)-1-ethyl-1,4-dihydroquinolin-4-one)
- 2679941-12-7((2S,4S)-4-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid)
- 204927-35-5(Carbamic acid, dimethyl-, 2-amino-4-pyridinyl ester)
- 1257293-68-7(N-Methyl-N-(oxetan-3-yl)piperidin-4-amine)
- 1211099-65-8(N-(1-cyano-1-cyclopropylethyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide)
